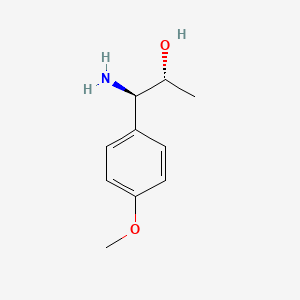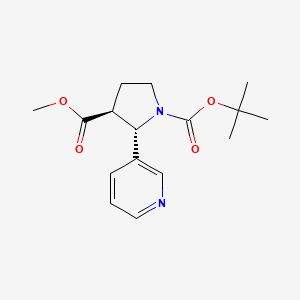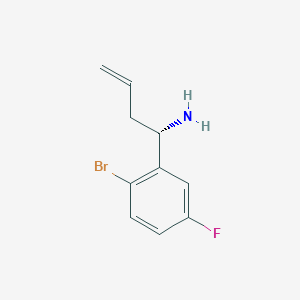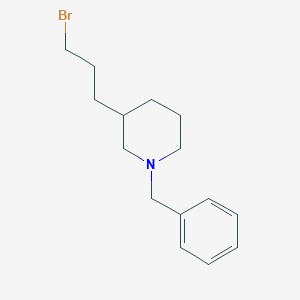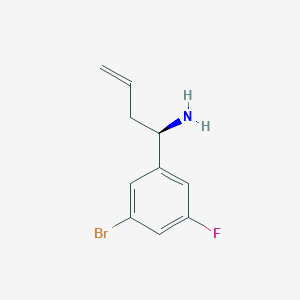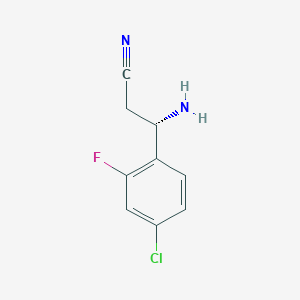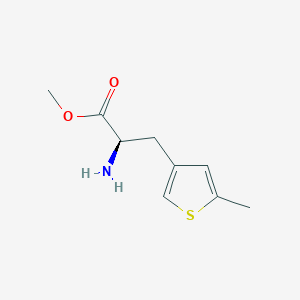
(R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of amino acid derivatives and contains an amino group, a carboxylic acid group, and a thiophene ring. It is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” involves several steps. One common synthetic route includes the following reactions:
-
Thiophene Ring Formation: : Thiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester of the thiophene carboxylic acid.
-
Chiral Resolution: : The racemic mixture of the methyl ester is resolved into its enantiomers using chiral chromatography or other methods.
-
Amide Formation: : The ®-enantiomer is selectively converted into the amide by reacting it with ammonia or an amine.
Industrial Production:: Large-scale production of this compound typically involves optimized synthetic routes, efficient resolution techniques, and purification processes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The thiophene ring can undergo oxidation using reagents like m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
- Thiophene ring oxidation: m-chloroperbenzoic acid, mild conditions.
- Carbonyl reduction: LiAlH₄, anhydrous conditions.
- Nucleophilic substitution: Various amines or nucleophiles, appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions and starting materials. Examples include the sulfoxide, sulfone, and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: The thiophene moiety contributes to its electronic properties, making it useful in organic electronics.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example, in drug design, it may interact with specific protein targets, modulating cellular pathways.
Vergleich Mit ähnlichen Verbindungen
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” shares similarities with other thiophene-containing compounds, but its unique stereochemistry sets it apart.
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-7(5-13-6)4-8(10)9(11)12-2/h3,5,8H,4,10H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
LGPQWLMSYBEAFC-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC(=CS1)C[C@H](C(=O)OC)N |
Kanonische SMILES |
CC1=CC(=CS1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B13037635.png)
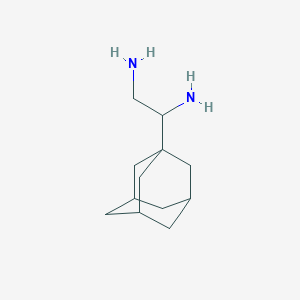
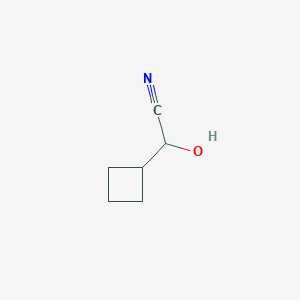
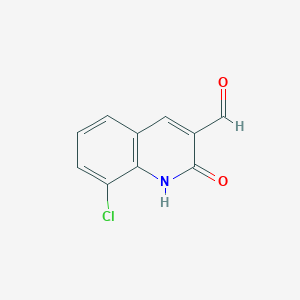
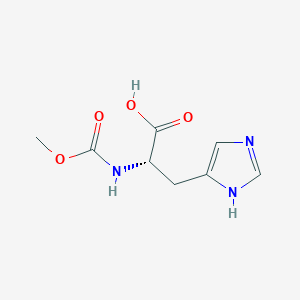
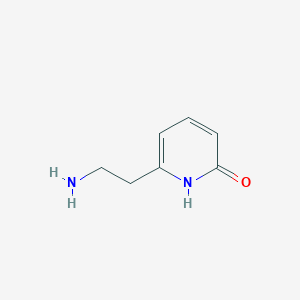
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)
